molecular formula C11H7F3N2OS B6031757 4-anilino-5-(2,2,2-trifluoroethylidene)-1,3-thiazol-2(5H)-one

4-anilino-5-(2,2,2-trifluoroethylidene)-1,3-thiazol-2(5H)-one

Cat. No. B6031757
M. Wt: 272.25 g/mol
InChI Key: DGWSTJZHDUPVOM-VURMDHGXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Anilino-5-(2,2,2-trifluoroethylidene)-1,3-thiazol-2(5H)-one, commonly known as TAT, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. TAT is a thiazolone derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

TAT inhibits the activity of PTPs by binding to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, leading to the accumulation of phosphorylated proteins in the cell. The accumulation of phosphorylated proteins can have various effects on cellular processes, including the activation of signaling pathways and the induction of apoptosis.
Biochemical and Physiological Effects:
TAT has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells by activating the caspase pathway. TAT has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, TAT has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs.

Advantages and Limitations for Lab Experiments

One of the advantages of using TAT in lab experiments is its relatively simple synthesis method. Additionally, TAT has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using TAT in lab experiments. One limitation is that it can be toxic to cells at high concentrations, making it difficult to use in certain experiments. Additionally, the effects of TAT on different cell types and in vivo models are not well understood, which limits its potential applications.

Future Directions

There are several future directions for the study of TAT. One direction is the development of new drugs based on the structure of TAT. The anti-inflammatory and anti-tumor properties of TAT make it a promising candidate for the development of new drugs for the treatment of various diseases. Additionally, the effects of TAT on different cell types and in vivo models need to be studied in more detail to fully understand its potential applications. Finally, the development of new synthesis methods for TAT could lead to the production of more potent and selective inhibitors of PTPs.

Synthesis Methods

The synthesis of TAT involves the reaction of 2-aminothiazole with ethyl trifluoroacetate in the presence of a catalyst. The resulting compound is then reacted with aniline to produce TAT. Several modifications to this method have been proposed, including the use of different catalysts and reaction conditions. The synthesis of TAT is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

TAT has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in cellular signaling. TAT has been used to study the role of PTPs in various cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, TAT has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

(5Z)-4-phenylimino-5-(2,2,2-trifluoroethylidene)-1,3-thiazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2OS/c12-11(13,14)6-8-9(16-10(17)18-8)15-7-4-2-1-3-5-7/h1-6H,(H,15,16,17)/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWSTJZHDUPVOM-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2C(=CC(F)(F)F)SC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N=C2/C(=C/C(F)(F)F)/SC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.